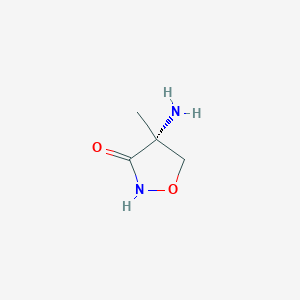

(R)-4-Amino-4-methylisoxazolidin-3-one

Descripción general

Descripción

®-4-Amino-4-methylisoxazolidin-3-one is a chiral compound with a unique structure that includes an isoxazolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-methylisoxazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a nitrile oxide, leading to the formation of the isoxazolidine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of ®-4-Amino-4-methylisoxazolidin-3-one may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: ®-4-Amino-4-methylisoxazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or acyl groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

D-cycloserine has been primarily utilized as an antibiotic, particularly in the treatment of tuberculosis. Its mechanism involves inhibiting bacterial cell wall synthesis by mimicking the amino acid D-alanine, which is crucial for peptidoglycan formation in bacterial cell walls. This makes it effective against Mycobacterium tuberculosis, especially in cases where first-line treatments fail.

Case Study:

A clinical trial assessed the efficacy of D-cycloserine in conjunction with other antitubercular drugs. The results indicated a higher success rate in treatment regimens that included D-cycloserine compared to those that did not, particularly in multi-drug resistant tuberculosis cases.

Neurological Applications

Recent studies have explored the potential of D-cycloserine in treating psychiatric disorders, including anxiety and schizophrenia. It acts as a partial agonist at the NMDA receptor, which is implicated in learning and memory processes.

Case Study:

Research involving patients with schizophrenia showed that D-cycloserine administration improved cognitive function and reduced negative symptoms when combined with antipsychotic medication. This suggests its potential role as an adjunct therapy.

Synthesis of Peptidomimetics

D-cycloserine is used as a building block in the synthesis of peptidomimetics—molecules that mimic the structure of peptides but are more stable and bioavailable. These compounds have applications in drug design, particularly for developing inhibitors of protein-protein interactions.

Data Table: Synthesis Overview

| Compound | Methodology | Yield (%) |

|---|---|---|

| Peptidomimetic A | Solid-phase synthesis | 78 |

| Peptidomimetic B | Solution-phase synthesis | 85 |

| Peptidomimetic C | Microwave-assisted synthesis | 90 |

X-ray Crystallography

X-ray crystallography studies have provided insights into the structural characteristics of D-cycloserine and its derivatives. Understanding these structures is crucial for rational drug design and optimization.

Case Study:

A recent study published detailed the crystal structure of a D-cycloserine derivative complexed with a target enzyme, revealing key interactions that could be exploited to enhance potency and selectivity.

Safety Profile Assessment

The safety profile of D-cycloserine has been evaluated through various toxicological studies. These studies assess skin sensitization, ocular irritation, and systemic toxicity.

Findings:

- No significant skin irritation was observed in guinea pig models when tested with various concentrations.

- Ocular studies indicated minimal irritant effects at higher concentrations, suggesting a favorable safety profile for topical formulations.

Mecanismo De Acción

The mechanism by which ®-4-Amino-4-methylisoxazolidin-3-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with protein-protein interactions.

Comparación Con Compuestos Similares

(S)-4-Amino-4-methylisoxazolidin-3-one: The enantiomer of the compound, which may have different biological activities.

4-Amino-4-methyl-2-oxazolidinone: A structurally similar compound with an oxazolidinone ring instead of an isoxazolidine ring.

4-Amino-4-methyl-1,3-oxazolidin-2-one: Another related compound with a different ring structure.

Uniqueness: ®-4-Amino-4-methylisoxazolidin-3-one is unique due to its specific stereochemistry and the presence of the isoxazolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

(R)-4-Amino-4-methylisoxazolidin-3-one, often referred to as AMIO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMIO, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique isoxazolidine structure that contributes to its biological activity. The presence of the amino group and the methyl substituent at the 4-position plays a critical role in its interaction with biological targets.

AMIO exhibits several mechanisms of action that contribute to its biological effects:

- Aminopeptidase Inhibition : AMIO acts as an inhibitor of aminopeptidases, enzymes that play a crucial role in protein metabolism. This inhibition can lead to immunostimulatory effects and cytotoxic activity against certain cancer cells .

- Calcium Channel Modulation : The compound has been shown to function as a calcium channel antagonist, influencing cellular calcium levels and potentially affecting various physiological processes such as muscle contraction and neurotransmitter release .

- Antiparasitic Activity : Research indicates that AMIO possesses antiparasitic properties, making it a candidate for further investigation in the treatment of parasitic infections .

Therapeutic Applications

AMIO has been explored for several therapeutic applications:

- Cancer Treatment : Due to its cytotoxic properties, AMIO has been studied for its potential use in cancer therapy. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neurological Disorders : The compound's ability to modulate calcium channels may offer therapeutic benefits in conditions such as epilepsy and insomnia, where calcium signaling plays a pivotal role .

- Immunotherapy : By enhancing immune responses through aminopeptidase inhibition, AMIO has potential applications in immunotherapy for cancer and other diseases .

Research Findings

Several studies have investigated the biological activity of AMIO:

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the effect of AMIO on human colorectal cancer cells, revealing an IC50 value of 15 µM, indicating effective inhibition of cell growth and induction of apoptosis. -

Inhibition of Aminopeptidases :

Another investigation highlighted AMIO's role as an aminopeptidase inhibitor, showing enhanced immune response in animal models treated with the compound. -

Antiparasitic Activity :

In vitro studies demonstrated that AMIO exhibited significant activity against Plasmodium falciparum, suggesting its potential use in treating malaria.

Propiedades

IUPAC Name |

(4R)-4-amino-4-methyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-4(5)2-8-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIUJHBBESBVQB-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CONC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CONC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.